Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate
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Overview
Description
Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions are mild, and the process demonstrates good functional group tolerance, resulting in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve mild temperatures and standard laboratory solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The compound’s structure allows it to bind to these enzymes, blocking their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but are fused with a pyridine ring instead of a pyrazine ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar structure but differ in the position of the nitrogen atoms within the rings.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)5-6-9-4-10-11(6)3-2-8-5/h2-4H,1H3 |
InChI Key |
IEGPPRBYHQAPBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=NC=N2 |
Origin of Product |
United States |
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